1-(2-Aminopyrimidin-4-yl)ethanol

Catalog No.
S8837037
CAS No.
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminopyrimidin-4-yl)ethanol

Product Name

1-(2-Aminopyrimidin-4-yl)ethanol

IUPAC Name

1-(2-aminopyrimidin-4-yl)ethanol

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-4,10H,1H3,(H2,7,8,9)

InChI Key

GRCYXPAUEDBQEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)N)O

1-(2-Aminopyrimidin-4-yl)ethanol is a chemical compound characterized by the presence of a pyrimidine ring substituted with an amino group and a hydroxyl group. Its molecular formula is C7_7H9_9N3_3O, and it has a molecular weight of approximately 153.17 g/mol. The structure consists of a pyrimidine core with an amino group at the second position and an ethanol side chain at the first position, making it an important compound in medicinal chemistry and organic synthesis.

Typical of amines and alcohols. Some notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for various substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Acylation: The amino group can be acylated to form amides, which are crucial in drug design.
  • Formation of Salts: It can form salts when reacted with acids, enhancing its solubility in different solvents.

Research indicates that 1-(2-Aminopyrimidin-4-yl)ethanol exhibits significant biological activity. It has been studied for its potential role as a therapeutic agent due to its ability to interact with various biological targets. Specifically, it has shown promise as an inhibitor of certain enzymes and receptors involved in diseases such as cancer and neurological disorders. Its structural similarity to other biologically active compounds suggests that it may modulate biological pathways effectively.

Several methods have been developed to synthesize 1-(2-Aminopyrimidin-4-yl)ethanol:

  • Direct Amination: A common approach involves the reaction of pyrimidine derivatives with ammonia or amines under controlled conditions.
  • Reduction Reactions: Starting from pyrimidine derivatives that contain carbonyl groups, reduction can yield the desired alcohol.
  • Multistep Synthesis: This method may involve initial formation of a pyrimidine ring followed by subsequent functionalization to introduce the amino and hydroxyl groups.

For example, one synthetic route involves starting from 2-chloropyrimidine, which is reacted with ethylene glycol in the presence of a base to yield 1-(2-Aminopyrimidin-4-yl)ethanol .

1-(2-Aminopyrimidin-4-yl)ethanol has several applications:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and oncological diseases.
  • Research: Used in biochemical studies to understand enzyme interactions and cellular processes.
  • Material Science: Potential applications in the development of new materials due to its unique chemical properties.

Studies on the interactions of 1-(2-Aminopyrimidin-4-yl)ethanol with biological macromolecules have revealed its capacity to bind selectively to certain proteins and enzymes. These interactions can influence cellular signaling pathways and metabolic processes. For instance, its binding affinity for specific receptors may lead to alterations in receptor-mediated signaling, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 1-(2-Aminopyrimidin-4-yl)ethanol, including:

Compound NameStructureUnique Features
2-AminopyrimidineC5_5H6_6N4_4Lacks the ethanol side chain
1-(2-Aminopyridin-4-yl)ethanolC7_7H9_9N3_3OPyridine ring instead of pyrimidine
5-Amino-2-methylpyrimidineC6_6H8_8N4_4Methyl substitution at position 2
6-Amino-pyrimidin-4(3H)-oneC6_6H7_7N3_3OContains a carbonyl group

Uniqueness

The uniqueness of 1-(2-Aminopyrimidin-4-yl)ethanol lies in its specific combination of functional groups (amino and hydroxyl), which enhances its reactivity and biological activity compared to similar compounds. This makes it particularly valuable in drug development where such functional diversity is crucial for modulating biological interactions effectively.

Core Architecture

1-(2-Aminopyrimidin-4-yl)ethanol consists of a pyrimidine ring substituted with an amino group at position 2 and a hydroxymethyl (-CH2OH) group at position 4. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, forms the scaffold for this compound. The ethanol moiety introduces polarity, enhancing solubility in aqueous media compared to unsubstituted pyrimidines.

Key Structural Features:

  • Pyrimidine backbone: Governs electronic properties and hydrogen-bonding capacity.
  • 2-Amino substitution: Enhances nucleophilicity and participation in intermolecular interactions.
  • 4-Ethanol group: Modifies steric and electronic profiles, influencing pharmacokinetic behavior.

IUPAC Name and SMILES Representation

  • Systematic name: 1-(2-Aminopyrimidin-4-yl)ethanol
  • SMILES: OCC1=NC(=NC=C1)N (derived from analogous structures in PubChem).

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

139.074561919 g/mol

Monoisotopic Mass

139.074561919 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

Explore Compound Types